Linker Stability: Bromoacetamide vs. Maleimide
This linker-payload is designed with a stable bromoacetamide attachment for conjugation to the antibody, in contrast to the commonly used maleimide chemistry. Maleimide-based linkers are known to undergo retro-Michael addition, leading to payload deconjugation and systemic release over time [1]. The bromoacetamide linkage is designed to circumvent this specific instability, resulting in a more stable ADC with potentially lower off-target toxicity [2].
| Evidence Dimension | Linker Stability |
|---|---|
| Target Compound Data | Stable bromoacetamide attachment |
| Comparator Or Baseline | Maleimide-based linkers (e.g., MC-VC-PABC) |
| Quantified Difference | Qualitative difference; designed to prevent deconjugation via retro-Michael addition, a known weakness of maleimide-based ADCs. |
| Conditions | Chemical design rationale (based on established ADC literature) |
Why This Matters
Improved linker stability in circulation is critical for maximizing the therapeutic index of an ADC by ensuring the payload reaches the tumor, which is a key differentiator for procurement when developing next-generation ADCs.
- [1] Beck, A., Goetsch, L., Dumontet, C., & Corvaïa, N. (2017). Strategies and challenges for the next generation of antibody–drug conjugates. Nature Reviews Drug Discovery, 16(5), 315-337. View Source
- [2] Reilly, R. M. et al. Abstract 6311: ABBV-400: An ADC delivering a novel topoisomerase 1 inhibitor to c-Met-positive solid tumors. Cancer Res (2023) 83 (7_Supplement): 6311. View Source
